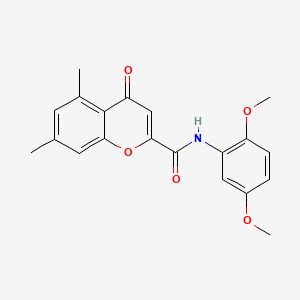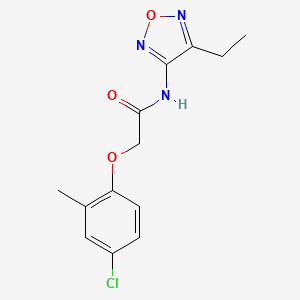![molecular formula C19H28N2O2 B11395283 (2-Methoxyphenyl){2-[2-(pyrrolidin-1-yl)ethyl]piperidin-1-yl}methanone](/img/structure/B11395283.png)
(2-Methoxyphenyl){2-[2-(pyrrolidin-1-yl)ethyl]piperidin-1-yl}methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-METHOXYBENZOYL)-2-[2-(PYRROLIDIN-1-YL)ETHYL]PIPERIDINE is a complex organic compound that belongs to the class of piperidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-METHOXYBENZOYL)-2-[2-(PYRROLIDIN-1-YL)ETHYL]PIPERIDINE typically involves multi-step organic reactions. A common approach might include:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the pyrrolidine moiety: This step may involve nucleophilic substitution reactions.
Attachment of the methoxybenzoyl group: This can be done through acylation reactions using methoxybenzoic acid derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-METHOXYBENZOYL)-2-[2-(PYRROLIDIN-1-YL)ETHYL]PIPERIDINE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-METHOXYBENZOYL)-2-[2-(PYRROLIDIN-1-YL)ETHYL]PIPERIDINE would depend on its specific interactions with molecular targets. These could include:
Binding to receptors: Modulating their activity.
Inhibiting enzymes: Affecting metabolic pathways.
Interacting with DNA/RNA: Influencing gene expression.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-METHOXYBENZOYL)-2-[2-(PYRROLIDIN-1-YL)ETHYL]PYRROLIDINE
- 1-(2-METHOXYBENZOYL)-2-[2-(PYRROLIDIN-1-YL)ETHYL]MORPHOLINE
Uniqueness
1-(2-METHOXYBENZOYL)-2-[2-(PYRROLIDIN-1-YL)ETHYL]PIPERIDINE may have unique properties such as higher potency, selectivity, or stability compared to similar compounds. These differences can be attributed to variations in their chemical structure, which affect their interactions with biological targets.
For precise and detailed information, consulting scientific literature and databases is recommended
Properties
Molecular Formula |
C19H28N2O2 |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
(2-methoxyphenyl)-[2-(2-pyrrolidin-1-ylethyl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C19H28N2O2/c1-23-18-10-3-2-9-17(18)19(22)21-14-5-4-8-16(21)11-15-20-12-6-7-13-20/h2-3,9-10,16H,4-8,11-15H2,1H3 |
InChI Key |
JUXILUAZVNEEPW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCCCC2CCN3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-{3,5,9-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide](/img/structure/B11395200.png)
![2-bromo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide](/img/structure/B11395209.png)
![3,9-dibenzyl-6-chloro-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11395214.png)
![Ethyl 2-({[1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-4-phenylthiophene-3-carboxylate](/img/structure/B11395221.png)
![N-[5-(1-propyl-1H-benzimidazol-2-yl)pentyl]acetamide](/img/structure/B11395227.png)
![7-benzyl-3-(4-chlorobenzyl)-6,10-dimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B11395231.png)
![4-(2-fluorophenyl)-5-(furan-2-ylmethyl)-3-(2-hydroxy-5-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11395232.png)
![methyl 2-{[(6,7-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11395245.png)

![4-chloro-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]benzamide](/img/structure/B11395262.png)
![1-[(4-Fluorophenoxy)acetyl]-2-(2-piperidin-1-ylethyl)piperidine](/img/structure/B11395269.png)
![3-(2-hydroxyphenyl)-4-[3-methoxy-4-(3-methylbutoxy)phenyl]-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11395275.png)
![1-{2-[2-(Azepan-1-yl)ethyl]piperidin-1-yl}-2-(2-methoxyphenoxy)ethanone](/img/structure/B11395284.png)

